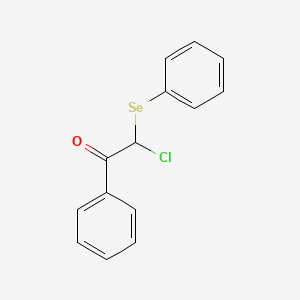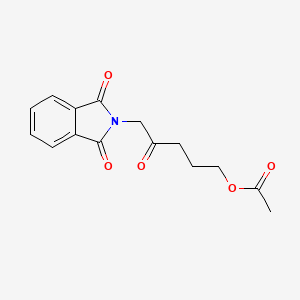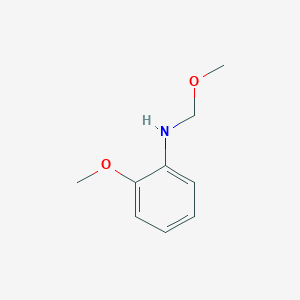![molecular formula C32H12F10O4 B14287230 Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate CAS No. 137300-28-8](/img/structure/B14287230.png)
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is a chemical compound that features a pyrene core substituted with two pentafluorophenylmethyl groups at the 1,2-positions of the dicarboxylate. The pyrene nucleus is known for its photophysical and electronic properties, making it valuable in materials science, supramolecular chemistry, and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate typically involves the reaction of pyrene-1,2-dicarboxylic acid with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures and materials.
Biology: Employed in the study of non-covalent interactions and as a fluorescent probe.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Wirkmechanismus
The mechanism of action of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are crucial for its role in supramolecular chemistry and materials science. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
- Pyrene-1,2-dicarboxylic acid
- Pentafluorobenzyl pyrene derivatives
Uniqueness
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is unique due to the presence of both the pyrene core and the pentafluorophenylmethyl groups. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and supramolecular chemistry .
Eigenschaften
| 137300-28-8 | |
Molekularformel |
C32H12F10O4 |
Molekulargewicht |
650.4 g/mol |
IUPAC-Name |
bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H12F10O4/c33-21-16(22(34)26(38)29(41)25(21)37)9-45-31(43)15-8-13-5-4-11-2-1-3-12-6-7-14(19(13)18(11)12)20(15)32(44)46-10-17-23(35)27(39)30(42)28(40)24(17)36/h1-8H,9-10H2 |
InChI-Schlüssel |
TYXOTOKDHSMAII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4C(=O)OCC5=C(C(=C(C(=C5F)F)F)F)F)C(=O)OCC6=C(C(=C(C(=C6F)F)F)F)F)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/no-structure.png)



